![molecular formula C10H11N3 B2756460 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5](/img/structure/B2756460.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, which makes it a promising candidate for the treatment of stress-related disorders .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. This reaction typically occurs at elevated temperatures ranging from 140°C to 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
科学的研究の応用
Corticotropin-Releasing Factor 1 Receptor Antagonism
Recent studies have identified derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as promising candidates for the treatment of stress-related disorders. These compounds act as antagonists to the corticotropin-releasing factor 1 receptor (CRF-1), which plays a crucial role in the body’s response to stress. The antagonistic activity of these derivatives has been validated through various computational and experimental methods.
- Binding Affinity : For instance, compound B18 demonstrated excellent binding affinity towards the CRF-1 protein with an IC50 value of 7.1 nM, indicating its potential as a lead compound for further development in treating stress-induced conditions .
- Molecular Dynamics and Docking Studies : Molecular docking studies have revealed key interactions between the compound and critical amino acid residues in the CRF-1 receptor. Notably, hydrogen bonds with residues like Glu196 and Lys334 were observed, which are essential for the stability and efficacy of the binding interaction .
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological properties of these compounds.
- Electrostatic Properties : The presence of electronegative substituents at specific positions on the benzimidazole core has been shown to enhance binding activity and metabolic stability. For example, the introduction of chlorine at the 9-position significantly improved binding affinity .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their structural features. The best QSAR models achieved high correlation coefficients (r² = 0.8039) and predictive capabilities (q² = 0.6311), allowing for informed design of new compounds with enhanced efficacy against CRF-1 .
Case Studies and Experimental Findings
Several case studies have been documented that illustrate the efficacy of this compound derivatives:
Compound | IC50 (nM) | Binding Affinity | Comments |
---|---|---|---|
B18 | 7.1 | High | Promising lead for CRF-1 antagonism |
B2 | 18 | Moderate | Electronegativity enhances activity |
B3 | 11 | High | Potent antagonist with favorable SAR |
Cytotoxicity Studies
In addition to their role as CRF-1 antagonists, some derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. The cytotoxic profile was assessed using MTT assays across different cell lines:
作用機序
The mechanism of action of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with the CRF-1 receptor. The compound binds to the receptor, inhibiting its activity and thereby reducing the release of corticotropin-releasing factor. This action helps mitigate the physiological responses associated with stress . Molecular docking studies have shown that residues such as Glu196 and Lys334 are involved in hydrogen bonding with the compound, while Trp9 participates in π-π stacking interactions .
類似化合物との比較
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.
Pyrimido[1,2-a]benzimidazole: A related compound with similar pharmacological properties but different structural features.
2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: An oxidized derivative with distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions with the CRF-1 receptor and its potential therapeutic applications.
生物活性
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a significant compound in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a fused ring structure that combines elements of pyrimidine and benzimidazole. This unique configuration contributes to its biological activity. The synthesis typically involves multi-step organic reactions, often starting from 2-aminobenzimidazole and various substituted reagents to form the tetrahydropyrimidine ring .
Antagonistic Activity
Research indicates that derivatives of this compound exhibit promising antagonistic activity against the corticotropin-releasing factor 1 (CRF-1) receptor. This receptor plays a crucial role in stress response and anxiety disorders. For instance:
- Lead Compound Activity : A specific derivative (compound 2e) demonstrated potent binding affinity with an IC50 value of 7.1 nM for the CRF-1 receptor .
- Structure-Activity Relationship (SAR) : Further modifications to the compound's structure have led to improved binding profiles and pharmacokinetics. For example, compound 42c-R showed an IC50 of 58 nM with good oral bioavailability in rat models .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of these derivatives:
- In Vitro Studies : Compounds derived from this scaffold have shown significant antibacterial activity against various pathogens. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans respectively .
- Comparative Analysis : The antibacterial efficacy of these compounds was often compared favorably against standard antibiotics such as ampicillin and ciprofloxacin.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and π-π stacking interactions with key residues in the CRF-1 receptor, stabilizing the ligand-receptor complex .
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in disease pathways, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.
Study 1: CRF-1 Receptor Antagonism
In a study aimed at developing CRF-1 receptor antagonists:
- A series of derivatives were synthesized and evaluated for their binding affinity.
- The most effective compounds were identified based on their IC50 values and pharmacokinetic profiles.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties:
- Various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria.
- Results indicated that certain compounds displayed superior activity compared to established antibiotics.
Data Summary
特性
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZPLQTNYSOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary pharmacological activities exhibited by 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole derivatives?
A1: Research indicates that various derivatives of this compound class demonstrate a range of pharmacological activities. Specifically, studies have shown promising results in the following areas:
- Antiarrhythmic activity: These compounds may help regulate irregular heartbeats. [, ]
- Antiaggregant activity: They exhibit potential in preventing platelet aggregation, which is crucial in preventing blood clot formation. [, , ]
- Hemorheological properties: These compounds can influence blood flow and viscosity, potentially addressing circulatory issues. [, ]
- Spasmolytic activity: They may act as muscle relaxants, particularly on smooth muscle tissue. []
- Blood glucose regulation: Some derivatives show potential in influencing blood sugar levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。